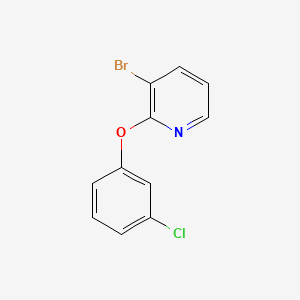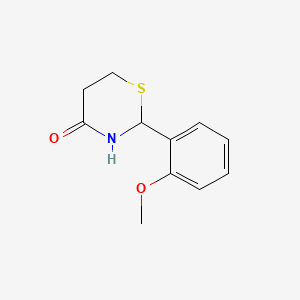![molecular formula C11H11ClN2O2 B8465281 methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8465281.png)
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound with a unique structure that combines a pyrrole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core, followed by chlorination and methylation steps . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their efficacy in treating various conditions, including cancer, due to their ability to inhibit specific molecular targets .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating the biological pathways they control . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1H-pyrrolo[3,2-c]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetic acid methyl ester group enhances its solubility and bioavailability, making it a more attractive candidate for drug development .
Eigenschaften
Molekularformel |
C11H11ClN2O2 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-7(5-9(15)16-2)10-8(12)3-4-13-11(10)14-6/h3-4H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
FCKJQEDGACJMOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CN=C2N1)Cl)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


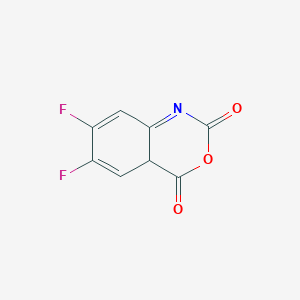
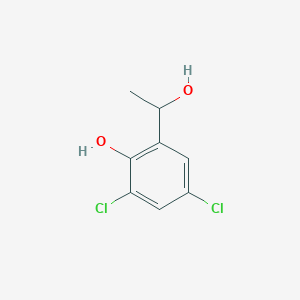
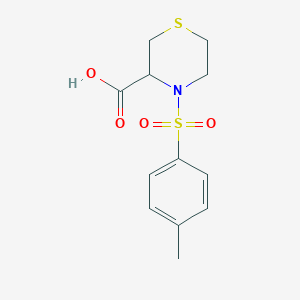
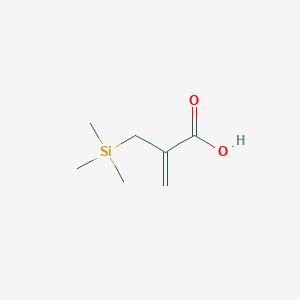
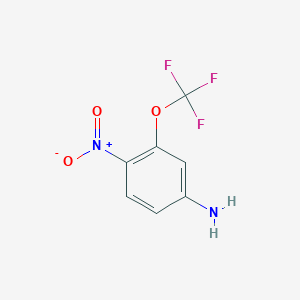
![6-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzothiazole](/img/structure/B8465243.png)
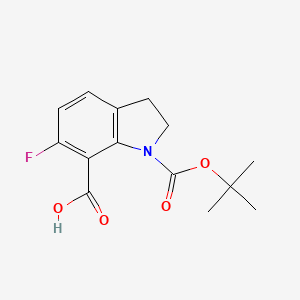
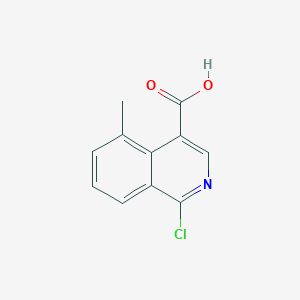
![trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane](/img/structure/B8465250.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-](/img/structure/B8465258.png)
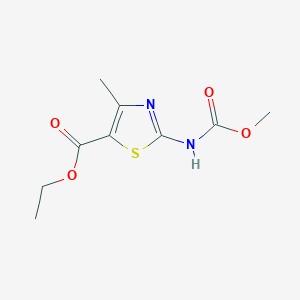
![2-({2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8465283.png)
